Cas no 693-54-9 (Decan-2-one)

Decan-2-one 化学的及び物理的性質
名前と識別子
-
- Decan-2-one
- Methyl n-octyl ketone
- 2-decanone+A8
- 2-Decanone
- 2-Oxodecane
- decane-2-one
- EINECS 211-752-6
- METHYL OCTYL KETONE
- Octyl methyl ketone
-
- MDL: MFCD00009571
- インチ: 1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3
- InChIKey: ZAJNGDIORYACQU-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCC(=O)C
- BRN: 1747463
計算された属性
- せいみつぶんしりょう: 156.151415g/mol
- ひょうめんでんか: 0
- XLogP3: 3.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 7
- どういたいしつりょう: 156.151415g/mol
- 単一同位体質量: 156.151415g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 11
- 複雑さ: 97
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- ぶんしりょう: 156.26
じっけんとくせい
- Atmospheric OH Rate Constant: 1.32e-11 cm3/molecule*sec
- 色と性状: 無色液体
- 密度みつど: 0.825 g/mL at 25 °C(lit.)
- ゆうかいてん: 3.5 °C (lit.)
- ふってん: 211 °C(lit.)
- フラッシュポイント: 華氏温度:186.8°f< br / >摂氏度:86°C< br / >
- 屈折率: n20/D 1.425(lit.)
- ようかいど: 4.91e-04 M
- すいようせい: Soluble in alcohol. Insoluble in water.
- PSA: 17.07000
- LogP: 3.32600
- 屈折率: 1.421-1.431
- じょうきあつ: 0.27 mmHg
- ようかいせい: 水に溶けず、エタノールやエーテルに溶けます。
- FEMA: 4271 | 2-DECANONE
Decan-2-one セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227-H401
- 警告文: P210-P273-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:2
- セキュリティの説明: S24/25
- 福カードFコード:10-23
- RTECS番号:HE0725000
- TSCA:Yes
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD74268)
- セキュリティ用語:S24/25
Decan-2-one 税関データ
- 税関コード:29141990
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Decan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1643-25ML |
2-Decanone |
693-54-9 | >99.0%(GC) | 25ml |
¥590.00 | 2024-04-16 | |
Enamine | EN300-170618-50.0g |
decan-2-one |
693-54-9 | 95% | 50g |
$100.0 | 2023-05-26 | |
TRC | D271670-10g |
Decan-2-one |
693-54-9 | 10g |
$ 200.00 | 2022-04-29 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1643-5ml |
2-Decanone |
693-54-9 | >99.0%(GC) | 5ml |
¥190.00 | 2024-04-16 | |
Enamine | EN300-170618-2.5g |
decan-2-one |
693-54-9 | 95% | 2.5g |
$25.0 | 2023-09-20 | |
eNovation Chemicals LLC | D964442-100g |
Decan-2-one |
693-54-9 | 97% | 100g |
$180 | 2024-06-07 | |
Enamine | EN300-170618-0.25g |
decan-2-one |
693-54-9 | 95% | 0.25g |
$19.0 | 2023-09-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1643-25ml |
Decan-2-one |
693-54-9 | 99.0%(GC) | 25ml |
¥655.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14145-25g |
2-Decanone, 97% |
693-54-9 | 97% | 25g |
¥1086.00 | 2023-03-14 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14145-5g |
2-Decanone, 97% |
693-54-9 | 97% | 5g |
¥302.00 | 2023-03-14 |
Decan-2-one 関連文献
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Krishna K. Pandey RSC Adv. 2015 5 105668
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2. Synthesis, structure and comparative stability of β-hydrazono, oximino methyl ether and imino boronatesRichard J. Mears,Helen E. Sailes,John P. Watts,Andrew Whiting boronates. Richard J. Mears Helen E. Sailes John P. Watts Andrew Whiting J. Chem. Soc. Perkin Trans. 1 2000 3250
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Gang Hu,Chu Wang,Xin Xin,Shuaikang Li,Zefei Li,Yanfang Zhao,Ping Gong New J. Chem. 2019 43 10190
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Thanphat Thaima,Arife Yazici,Chiramet Auranwiwat,Anthony C. Willis,Uta Wille,Thunwadee Limtharakul,Stephen. G. Pyne Org. Biomol. Chem. 2021 19 259
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Peter S. Toth,Robert A. W. Dryfe Analyst 2015 140 1947
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6. Autoxidation of nonane and decane: a product studyAndré Goosen,David H. Morgan J. Chem. Soc. Perkin Trans. 2 1994 557
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7. Synthesis based on cyclohexadienes. Part 24.1 A new total synthesis of pupukean-2-one and a facile entry to copa and ylanga type sesquiterpene skeletonsKrishna Kaliappan,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1997 3393
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8. Conformational control by quaternary centres: theory, database evidence and application to polymersRoger W. Alder,Paul R. Allen,Kevin R. Anderson,Craig P. Butts,Ezat Khosravi,Antonio Martín,Colette M. Maunder,A. Guy Orpen,Christopher B. St. Pour?ain J. Chem. Soc. Perkin Trans. 2 1998 2083
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I. M. Heilbron,E. R. H. Jones,R. A. Raphael J. Chem. Soc. 1943 264
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Susanne Leuchs,Shukrallah Na'amnieh,Lasse Greiner Green Chem. 2013 15 167
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
Decan-2-oneに関する追加情報
Introduction to Decan-2-one (CAS No. 693-54-9)
Decan-2-one, chemically known as Decan-2-one, is an organic compound with the molecular formula C10H18O. This compound, identified by its unique CAS number 693-54-9, is a member of the ketone class and is widely recognized for its applications in various chemical and pharmaceutical industries. The structure of Decan-2-one features a ten-carbon chain with a ketone functional group located at the second carbon atom, which contributes to its distinct chemical properties and reactivity.
The significance of Decan-2-one in modern chemistry cannot be overstated. Its versatility makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and polymers. Recent advancements in synthetic chemistry have highlighted the role of Decan-2-one in the development of novel compounds that exhibit promising biological activities. For instance, researchers have explored its potential as a precursor in the synthesis of bioactive molecules that target specific enzymatic pathways involved in inflammation and pain management.
In the realm of pharmaceutical research, Decan-2-one has garnered attention due to its ability to serve as a building block for more intricate drug candidates. The ketone group in Decan-2-one allows for further functionalization through various chemical reactions, such as oxidation, reduction, and condensation reactions. These transformations enable the creation of diverse molecular structures that can interact with biological targets in unique ways. A notable example is its use in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs, where modifications to the Decan-2-one backbone have led to compounds with enhanced efficacy and reduced side effects.
The industrial applications of Decan-2-one are equally impressive. Its stability and reactivity make it an ideal candidate for use in polymer production, where it serves as a monomer or intermediate in the creation of high-performance plastics and resins. Additionally, Decan-2-one is utilized in the fragrance industry as a key component in perfumes and scents due to its pleasant aroma profile. The compound's ability to undergo catalytic hydrogenation allows for the production of decanoic acid derivatives, which are used as emollients and thickeners in cosmetic formulations.
Recent studies have also delved into the environmental impact of Decan-2-one and its derivatives. Researchers are investigating sustainable methods for synthesizing this compound, with a focus on green chemistry principles that minimize waste and energy consumption. One such approach involves biocatalytic processes using enzymes to convert renewable feedstocks into Decan-2-one derivatives. This method not only reduces the environmental footprint but also aligns with global efforts to promote sustainable industrial practices.
The role of Decan-2-one in material science is another area of active research. Its incorporation into advanced materials has led to the development of novel coatings and adhesives with improved durability and chemical resistance. These materials are particularly valuable in automotive and aerospace industries, where performance under extreme conditions is paramount. Furthermore, Decan-2-one-based polymers are being explored for their potential use in biodegradable packaging solutions, addressing the growing concern over plastic pollution.
In conclusion, Decan-2-one (CAS No. 693-54-9) is a multifaceted compound with a broad spectrum of applications across multiple industries. Its unique chemical properties make it an indispensable tool in pharmaceutical research, industrial manufacturing, and material science. As scientific understanding continues to evolve, the potential uses for Decan-2-one are likely to expand further, driven by innovative synthetic methodologies and interdisciplinary collaborations.
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